molecular formula C10H16F3N3 B3039286 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine CAS No. 1006340-62-0

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine

Cat. No.: B3039286
CAS No.: 1006340-62-0
M. Wt: 235.25 g/mol
InChI Key: YYRQBZNLAJKQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a methanol-water mixture under reflux conditions for several hours . The resulting product is then purified through distillation and further functionalized through lithiation and electrophilic trapping .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and controlled lithiation are employed to avoid precipitation and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazole
  • 5-methyl-1H-pyrazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine is unique due to the presence of both a trifluoromethyl group and a pentan-1-amine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N3/c1-3-8(4-5-14)16-7(2)6-9(15-16)10(11,12)13/h6,8H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRQBZNLAJKQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)N1C(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
Reactant of Route 2
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
Reactant of Route 3
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
Reactant of Route 4
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
Reactant of Route 5
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
Reactant of Route 6
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.